molecular formula C20H25Cl2FN2O4 B5042411 1-(1,3-Benzodioxol-5-yloxy)-3-[4-(4-fluorophenyl)piperazin-1-yl]propan-2-ol;dihydrochloride

1-(1,3-Benzodioxol-5-yloxy)-3-[4-(4-fluorophenyl)piperazin-1-yl]propan-2-ol;dihydrochloride

Cat. No.: B5042411
M. Wt: 447.3 g/mol
InChI Key: FWVOEDZSTNYXSZ-UHFFFAOYSA-N
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Description

1-(1,3-Benzodioxol-5-yloxy)-3-[4-(4-fluorophenyl)piperazin-1-yl]propan-2-ol;dihydrochloride is a complex organic compound that features a benzodioxole moiety, a fluorophenyl group, and a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1,3-Benzodioxol-5-yloxy)-3-[4-(4-fluorophenyl)piperazin-1-yl]propan-2-ol typically involves multiple steps:

    Formation of the Benzodioxole Moiety: This can be achieved through the cyclization of catechol with formaldehyde.

    Introduction of the Fluorophenyl Group: This step involves the substitution reaction where a fluorine atom is introduced to the phenyl ring.

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes.

    Coupling Reactions: The final step involves coupling the benzodioxole moiety with the fluorophenyl-piperazine intermediate under specific conditions such as the presence of a base and a suitable solvent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and the use of catalysts may be employed to scale up the production.

Chemical Reactions Analysis

Types of Reactions

1-(1,3-Benzodioxol-5-yloxy)-3-[4-(4-fluorophenyl)piperazin-1-yl]propan-2-ol can undergo various chemical reactions:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert ketones or aldehydes back to alcohols.

    Substitution: Halogenation or nitration can introduce new functional groups to the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Halogenating agents like bromine (Br₂) or nitrating mixtures (HNO₃/H₂SO₄).

Major Products

The major products formed depend on the specific reactions and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions may introduce halogens or nitro groups.

Scientific Research Applications

1-(1,3-Benzodioxol-5-yloxy)-3-[4-(4-fluorophenyl)piperazin-1-yl]propan-2-ol has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing.

Mechanism of Action

The mechanism of action of 1-(1,3-Benzodioxol-5-yloxy)-3-[4-(4-fluorophenyl)piperazin-1-yl]propan-2-ol involves its interaction with specific molecular targets:

    Molecular Targets: The compound may bind to enzymes, receptors, or other proteins, altering their activity.

    Pathways Involved: It may influence signaling pathways, metabolic processes, or gene expression, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-(1,3-Benzodioxol-5-yloxy)-3-[4-(4-chlorophenyl)piperazin-1-yl]propan-2-ol
  • 1-(1,3-Benzodioxol-5-yloxy)-3-[4-(4-bromophenyl)piperazin-1-yl]propan-2-ol

Uniqueness

1-(1,3-Benzodioxol-5-yloxy)-3-[4-(4-fluorophenyl)piperazin-1-yl]propan-2-ol is unique due to the presence of the fluorine atom, which can significantly influence its chemical properties, biological activity, and pharmacokinetics compared to its analogs with different halogens.

Properties

IUPAC Name

1-(1,3-benzodioxol-5-yloxy)-3-[4-(4-fluorophenyl)piperazin-1-yl]propan-2-ol;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23FN2O4.2ClH/c21-15-1-3-16(4-2-15)23-9-7-22(8-10-23)12-17(24)13-25-18-5-6-19-20(11-18)27-14-26-19;;/h1-6,11,17,24H,7-10,12-14H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWVOEDZSTNYXSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC(COC2=CC3=C(C=C2)OCO3)O)C4=CC=C(C=C4)F.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25Cl2FN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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